molecular formula C10H16O3 B1263664 Stagonolide F

Stagonolide F

Cat. No.: B1263664
M. Wt: 184.23 g/mol
InChI Key: VKDMNNPYTXNZQZ-YQRQKROXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stagonolide F is a nine-membered macrolide (nonenolide) of natural origin, first isolated from the fungus Stagonospora cirsii . This compound is of significant interest in biochemical and phytopathological research due to its pronounced biological activities. Studies have demonstrated that Stagonolide F exhibits potent antifungal, antibacterial, and cytotoxic properties against all tested strains, making it a valuable candidate for investigating new antimicrobial and anti-proliferative mechanisms . The first total synthesis of Stagonolide F was achieved starting from commercially available 1,5-pentane diol, employing Ring-Closing Metathesis (RCM) as the key step for the construction of the macrolactone ring, providing a reliable route for research quantities of the compound . As a member of the phytotoxic nonenolides, its structural relatives, such as Stagonolide A, have been shown to disrupt mitochondrial membrane potential and inhibit intracellular vesicular traffic, suggesting that macrolides of this class are valuable tools for probing fundamental cellular processes in plants . Stagonolide F is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2R,4E,6S)-6-hydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O3/c1-8-4-2-5-9(11)6-3-7-10(12)13-8/h2,5,8-9,11H,3-4,6-7H2,1H3/b5-2+/t8-,9-/m1/s1

InChI Key

VKDMNNPYTXNZQZ-YQRQKROXSA-N

Isomeric SMILES

C[C@@H]1C/C=C/[C@H](CCCC(=O)O1)O

Canonical SMILES

CC1CC=CC(CCCC(=O)O1)O

Synonyms

5-hydroxy-9-methyl-6-nonen-9-olide
stagonolide F
stagonolide-F

Origin of Product

United States

Origin and Biosynthetic Studies of Stagonolide F

Fungal Origin and Cultivation Methodologies for Stagonolide (B1260407) F Production

Stagonospora cirsii as a Producer Organism

Stagonolide F is a natural product isolated from the fungus Stagonospora cirsii. acs.orgnih.govfigshare.com This fungus is a known plant pathogen, originally identified on the leaves of Cirsium arvense, commonly known as Canada thistle. acs.orgacs.orgnih.govacs.org Due to its ability to cause necrotic lesions on this noxious weed, S. cirsii has been investigated as a potential mycoherbicide. acs.orgacs.orgnih.govresearchgate.netglobalsciencebooks.info

The investigation of S. cirsii's metabolome revealed its capacity to produce a variety of phytotoxic compounds. acs.orgnih.gov Initial studies on liquid cultures of the fungus led to the isolation of the primary nonenolide, named stagonolide (later referred to as stagonolide A). nih.govresearchgate.net However, further research demonstrated that the profile of secondary metabolites could be significantly altered by changing cultivation methods. When S. cirsii strain C-163 was grown on a solid substrate, it produced a different array of nonenolides. acs.orgacs.org From these solid cultures, five previously unknown nonenolides, designated Stagonolide B, C, D, E, and F, were isolated and characterized. acs.orgnih.gov This established Stagonospora cirsii as the definitive fungal source of Stagonolide F. acs.orgfigshare.com

Optimization of Culture Conditions for Nonenolide Production

The production of Stagonolide F and other related nonenolides by Stagonospora cirsii is highly dependent on the cultivation conditions. Research has shown that solid-state fermentation significantly enhances the yield and diversity of these compounds compared to submerged liquid cultures. acs.orgacs.orgnih.gov

In the initial discovery, Stagonolide A was the main metabolite found in liquid cultures. nih.gov However, when the fungus was cultivated on a solid medium, the production shifted, leading to an increased output of other nonenolides, including Stagonolide F, while Stagonolide A was not detected. acs.org This highlights a metabolic switch influenced by the physical state of the culture environment.

Several cultivation strategies have been documented to optimize the production of stagonolides. These methods vary in medium composition, physical state (solid vs. liquid), and incubation parameters. The choice of cultivation technique is a critical factor in targeting the production of specific nonenolide congeners. mdpi.comgoogle.com

**Table 1: Cultivation Methods for Nonenolide Production by *Stagonospora cirsii***

Cultivation Method Medium/Substrate Incubation Conditions Key Nonenolide Products Source(s)
Submerged Liquid Culture Modified Czapek medium 14 days at 24°C, static (no shaking) Stagonolide A google.com
Submerged Liquid Culture Potato-sucrose medium Not specified Stagonolide (A) acs.org
Solid-State Fermentation Autoclaved millet 2 weeks, 12h photoperiod (24°C day, 20°C night) Stagonolides A, K; Herbarumin I mdpi.com
Solid-State Fermentation General solid culture Not specified Stagonolides B, C, D, E, F acs.orgnih.gov
Solid-State Fermentation Millet substrate Not specified Herbarumin I (Stagonolide A not found) google.com

Proposed Biosynthetic Pathways of Nonenolides

The biosynthesis of nonenolides like Stagonolide F follows the general pathway established for polyketides, a large class of secondary metabolites synthesized from simple acyl-CoA precursors. wikipedia.orgnih.gov

Polyketide Synthase (PKS) Involvement in Macrolactone Formation

The structural backbone of Stagonolide F is assembled by a Type I iterative Polyketide Synthase (PKS). wikipedia.orgnih.govwikipedia.org Fungal PKSs are large, multifunctional enzymes that catalyze the repeated condensation of a starter unit (typically acetyl-CoA) with extender units (such as malonyl-CoA). wikipedia.orgacs.org

These enzymatic complexes contain multiple domains that carry out the essential steps of polyketide synthesis:

Acyltransferase (AT): Selects the appropriate starter and extender units. wikipedia.org

Ketosynthase (KS): Catalyzes the decarboxylative Claisen-like condensation to extend the growing polyketide chain. nih.gov

Acyl Carrier Protein (ACP): Tethers the growing chain as a thioester. wikipedia.org

In addition to this minimal set, highly reducing PKSs (HRPKSs) contain tailoring domains that modify the β-keto group formed after each condensation. nih.gov These domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), introduce structural diversity by reducing the keto group to a hydroxyl, a double bond, or a single bond, respectively. wikipedia.org The specific sequence and selective utilization of these domains by the PKS programming dictate the final structure of the linear polyketide chain. The process concludes with the release and cyclization of the chain, often facilitated by a thioesterase or thiohydrolase domain, to form the characteristic macrolactone ring of Stagonolide F. nih.gov

Mechanistic Hypotheses for Carbon Skeleton Formation and Rearrangements

The carbon skeleton of a molecule refers to the arrangement of its carbon atoms. quora.comlibretexts.org In the case of Stagonolide F, a nine-membered macrolide, the carbon skeleton is constructed by the PKS through a programmed series of condensation reactions. wikipedia.org The biosynthesis begins with a starter unit, which is sequentially elongated by extender units. nih.gov

The formation of the specific carbon skeleton of Stagonolide F is hypothesized to involve:

Initiation: Loading of a specific starter unit onto the PKS.

Elongation and Processing: A defined number of condensation cycles with malonyl-CoA extender units. After each cycle, the PKS's reductive domains (KR, DH) are selectively employed to create the specific pattern of hydroxyl groups and double bonds found in the Stagonolide F precursor.

Termination and Cyclization: Once the linear polyketide chain reaches its full length, it is released from the enzyme. This release is coupled with an intramolecular esterification (lactonization) to form the nine-membered ring. Total synthesis studies have utilized strategies like ring-closing metathesis (RCM) to achieve this final cyclization step, mimicking the outcome of the natural biosynthetic process. nih.govtandfonline.com

While the precise gene cluster and enzymatic steps for Stagonolide F have not been fully elucidated, the biosynthesis is expected to follow the model of other fungal macrolides like Brefeldin A, where a single HRPKS is responsible for generating the entire carbon backbone, and its activity, including final chain length, may be regulated by associated enzymes like thiohydrolases. nih.govacs.org

Advanced Synthetic Methodologies for Stagonolide F

Asymmetric Total Synthesis Strategies

The asymmetric total synthesis of Stagonolide (B1260407) F has been achieved through several innovative approaches, often employing a combination of powerful reactions to install the key stereocenters and construct the macrolactone core. These strategies are crucial for producing the enantiomerically pure form of the natural product, which is essential for its biological function. iitkgp.ac.innih.gov Total syntheses have been reported starting from commercially available and inexpensive materials like 1,5-pentanediol (B104693) and 5-hexen-1-ol (B1630360). tandfonline.comnih.gov

Convergent Approaches to the 9-Membered Macrolactone Core

In the synthesis of Stagonolide F, a common convergent strategy involves the preparation of two key fragments: an olefinic acid and a chiral alcohol. tandfonline.com These fragments are then coupled through an esterification reaction to form a seco-acid, which is the linear precursor to the final macrolactone. tandfonline.com For instance, one reported synthesis starts with 5-hexen-1-ol to prepare the acid fragment, while the chiral alcohol fragment is derived from propylene (B89431) oxide. tandfonline.com The coupling of these two fragments, followed by a ring-closing metathesis reaction, successfully constructs the 9-membered macrolactone core of Stagonolide F. tandfonline.com

Table 1: Key Fragments in Convergent Syntheses of Stagonolide F

FragmentStarting Material ExampleKey TransformationsReference
Olefinic Acid5-hexen-1-olAsymmetric dihydroxylation, oxidation tandfonline.com
Chiral AlcoholPropylene oxideJacobsen's Hydrolytic Kinetic Resolution tandfonline.com
Seco-acidCoupling of acid and alcohol fragmentsEsterification (e.g., DCC, DMAP) tandfonline.com

Stereoselective Introduction of Chiral Centers

The precise control of stereochemistry is paramount in the synthesis of Stagonolide F, which possesses multiple chiral centers. Several powerful asymmetric reactions have been employed to establish the desired stereoconfiguration with high selectivity. iitkgp.ac.ingoogle.com

Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a key method used to obtain enantiomerically enriched epoxides, which are versatile chiral building blocks. google.comresearchgate.net In the synthesis of Stagonolide F, HKR has been effectively used to resolve racemic epoxides, providing access to a key chiral alcohol fragment. tandfonline.comresearchgate.net For example, propylene oxide can be resolved using HKR to yield the desired chiral alcohol with high enantiomeric excess. tandfonline.comcolab.ws This method is often used in combination with other stereoselective reactions to construct the chiral centers of the molecule. nih.govresearchgate.net

The Sharpless asymmetric epoxidation (SAE) and asymmetric dihydroxylation (SAD) are foundational tools in asymmetric synthesis and have been instrumental in the total synthesis of Stagonolide F. researchgate.netunits.it Sharpless asymmetric epoxidation is used to create chiral epoxy alcohols from allylic alcohols. units.itlongdom.org In one synthesis of Stagonolide F, Sharpless epoxidation was employed to create a key stereogenic center from an allylic alcohol intermediate derived from 1,5-pentanediol. nih.govunits.it

Similarly, Sharpless asymmetric dihydroxylation allows for the conversion of olefins into chiral vicinal diols. mdpi.com This reaction has been utilized to introduce a stereogenic center in the olefinic acid fragment during a total synthesis of Stagonolide F starting from 5-hexen-1-ol. tandfonline.com The combination of these Sharpless reactions provides a powerful and reliable way to control the stereochemistry of multiple centers in the molecule. researchgate.net

Table 2: Application of Sharpless Reactions in Stagonolide F Synthesis

ReactionSubstrate ExamplePurposeReference
Sharpless Asymmetric EpoxidationAllylic alcohol from 1,5-pentanediolCreation of a key stereogenic center nih.govunits.it
Sharpless Asymmetric DihydroxylationOlefinic acid precursor from 5-hexen-1-olIntroduction of a (5S)-hydroxy group tandfonline.com

Asymmetric allylation reactions provide a direct route to chiral homoallylic alcohols and have been explored in the synthesis of related natural products. iitkgp.ac.inrsc.org While specific applications in published Stagonolide F syntheses are less detailed, the principles of asymmetric allylation, such as those developed by Brown, are relevant for creating stereocenters. nih.gov Other stereocontrol techniques, including substrate-controlled reductions and the use of chiral auxiliaries, also play a role in achieving the desired stereochemistry in various synthetic intermediates. iitkgp.ac.in For instance, vinyl Grignard reactions have been used for the regioselective opening of epoxides to introduce a second stereocenter. tandfonline.com

Sharpless Epoxidation and Asymmetric Dihydroxylation

Key Cyclization Reactions

The final and often most challenging step in the synthesis of Stagonolide F is the formation of the 9-membered macrolactone ring. Several cyclization strategies have been successfully employed.

One of the most prominent methods is Ring-Closing Metathesis (RCM) . tandfonline.comnih.gov This powerful reaction, often utilizing Grubbs' catalysts, forms a carbon-carbon double bond to close the ring. tandfonline.com In several total syntheses of Stagonolide F, the seco-acid precursor, formed by esterification of the two main fragments, is subjected to RCM to yield the macrolactone. tandfonline.comnih.gov The use of a second-generation Grubbs' catalyst has been reported to be effective where first-generation catalysts failed. tandfonline.com

Another important cyclization method is macrolactonization . iitkgp.ac.in This involves the intramolecular esterification of a hydroxy acid. While various macrolactonization techniques exist, such as the Yamaguchi frontiersin.org and Steglich esterifications, RCM has been a more frequently reported key cyclization step in the context of Stagonolide F. tandfonline.comsocialresearchfoundation.com The choice of cyclization strategy can be influenced by the specific protecting groups used and the conformational preferences of the linear precursor. colab.ws

Ring-Closing Metathesis (RCM) in Macrolactone Construction

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the construction of the macrolactone ring of Stagonolide F and related natural products. nih.govnih.gov This method offers a convergent and efficient means to form the cyclic structure, often from a linear precursor with terminal alkenes. nih.govscience.gov

In the synthesis of Stagonolide F, RCM is typically employed in a late stage to close the nine-membered ring. nih.govresearchgate.net For instance, a total synthesis starting from commercially available 1,5-pentane diol utilized an RCM strategy for the construction of the lactone ring. nih.gov Similarly, another convergent stereoselective total synthesis of Stagonolide F, which began with 5-hexen-1-ol, also featured RCM as a key step for the macrolactonization. researchgate.net The choice of catalyst is critical for the success of the RCM reaction, with Grubbs' second-generation catalyst being a common choice for its functional group tolerance and efficiency in forming the desired macrocycle. researchgate.net

The effectiveness of RCM is not limited to Stagonolide F. The synthesis of the related ten-membered ring lactone, stagonolide E, also successfully employed a bidirectional cross-metathesis and a ring-closing metathesis/ring-opening sequence. beilstein-journals.org The versatility of RCM in constructing macrocycles of varying ring sizes highlights its significance in natural product synthesis. nih.govdrughunter.com

Key Feature Description References
Strategy Formation of the macrolactone ring from a linear diene precursor. nih.govnih.gov
Catalysts Grubbs' second-generation catalyst is frequently used. researchgate.net
Application A key step in multiple total syntheses of Stagonolide F. nih.govresearchgate.netresearchgate.net
Versatility Applicable to the synthesis of related macrolides like stagonolide E. beilstein-journals.org
Macrolactonization Approaches (e.g., Steglich Esterification)

Beyond RCM, classical macrolactonization methods, particularly esterification reactions, play a crucial role in the final ring-closure to form the lactone structure of Stagonolide F and its analogs. Among these, the Steglich esterification is a notable example. nih.gov

Steglich esterification utilizes a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of an ester bond between a carboxylic acid and an alcohol under mild conditions. nih.govnih.gov This method is advantageous for its operational simplicity and effectiveness in complex molecular settings. nih.gov

In the context of macrolide synthesis, macrolactonization is the intramolecular version of this esterification. The synthesis of stagonolide E, for example, involved a Yamaguchi macrolactonization, a related and powerful method for forming large-ring lactones. beilstein-journals.orgfrontiersin.org While direct examples of Steglich macrolactonization for Stagonolide F are less detailed in the provided results, its widespread use in the synthesis of other complex macrolides underscores its relevance and potential applicability. nih.govsocialresearchfoundation.com The choice between different macrolactonization techniques often depends on the specific substrate and the desired reaction conditions.

Method Reagents Key Features References
Steglich Esterification DCC or DIC, DMAPMild reaction conditions, suitable for complex molecules. nih.govnih.gov
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPHighly effective for the synthesis of large-ring lactones. beilstein-journals.orgfrontiersin.org

Total Synthesis from Chiral Pool Precursors

The "chiral pool" approach is a highly effective strategy in the asymmetric synthesis of natural products like Stagonolide F. mdpi.com This method utilizes readily available, enantiomerically pure compounds from nature as starting materials to establish the stereochemistry of the target molecule.

Utilization of Commercially Available Chiral Starting Materials (e.g., Malic Acid, Pentane Diol, Hexenols)

The synthesis of Stagonolide F has been successfully achieved starting from simple, commercially available chiral and achiral precursors. These starting materials provide a cost-effective and efficient entry point into the complex architecture of the natural product.

One of the first total syntheses of Stagonolide F commenced from 1,5-pentane diol, an achiral starting material. nih.gov In this synthesis, the necessary stereocenters were introduced through well-established asymmetric reactions, namely Jacobsen's hydrolytic kinetic resolution (HKR) and Sharpless epoxidation. nih.gov

Another convergent and stereoselective total synthesis of Stagonolide F began with 5-hexen-1-ol. researchgate.net This approach also relied on asymmetric dihydroxylation and Jacobsen's HKR to install the required stereochemistry. researchgate.net

While not explicitly detailed for Stagonolide F in the search results, (S)-malic acid is a common chiral pool starting material for the synthesis of various macrolides. researchgate.netunits.it Its inherent chirality and functional groups make it an attractive precursor for building complex stereochemical arrays. The syntheses of other nonanolides have frequently utilized chiral pool starting materials such as D-mannitol, D-glucose, D-ribose, and L-malic acid. researchgate.net

Starting Material Key Asymmetric Reactions Significance References
1,5-Pentane Diol Jacobsen's HKR, Sharpless EpoxidationDemonstrates the creation of chirality from an achiral precursor. nih.gov
5-Hexen-1-ol Asymmetric Dihydroxylation, Jacobsen's HKRHighlights a convergent approach from a simple alkene. researchgate.net
(S)-Malic Acid Not specified for Stagonolide F, but widely used for other macrolides.A versatile and common chiral pool starting material. researchgate.netunits.it

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions, offering a powerful and sustainable approach to complex molecule synthesis. liverpool.ac.uk This strategy has been effectively applied to the synthesis of Stagonolide F and its analogs.

Enzymes, particularly lipases, are often employed for kinetic resolutions to obtain enantiomerically pure intermediates. liverpool.ac.uk For instance, the chemo-enzymatic total synthesis of stagonolide E involved a Ru–lipase-catalyzed dynamic kinetic resolution to establish a key stereocenter. beilstein-journals.org Similarly, the synthesis of stagonolide B, a related compound, was achieved through a chemo-enzymatic route that featured an enzymatic resolution of a propargylic alcohol using Novozyme-435. researchgate.net

A chemo-enzymatic approach has also been reported for the synthesis of stagonolide C, utilizing a dynamic kinetic resolution with Candida antarctica lipase (B570770) (CAL-B) to prepare chiral building blocks. liverpool.ac.uk Although a specific chemo-enzymatic synthesis of Stagonolide F is not detailed in the provided results, the successful application of these methods to its close structural relatives strongly suggests the viability and potential of this approach for Stagonolide F as well. acs.orgwixsite.com

Enzyme Reaction Type Application in Stagonolide Synthesis References
Ru-Lipase Dynamic Kinetic ResolutionSynthesis of Stagonolide E beilstein-journals.org
Novozyme-435 Kinetic ResolutionSynthesis of Stagonolide B researchgate.net
Candida antarctica lipase (CAL-B) Dynamic Kinetic ResolutionSynthesis of Stagonolide C liverpool.ac.uk

Structure Activity Relationship Sar Studies of Stagonolide F and Nonenolide Analogs

Impact of Macrocyclic Ring Integrity on Biological Activity

The ten-membered lactone core is a fundamental structural feature for the biological activity of nonenolides like Stagonolide (B1260407) F. nih.gov Studies on related compounds, such as putaminoxin (B1236956) and pinolidoxin, have demonstrated that the integrity of this macrocyclic ring is crucial for their phytotoxic effects. researchgate.net Any modification that leads to the opening of the lactone ring results in a significant loss of activity. This highlights the importance of the cyclic structure in maintaining the correct conformation for target interaction. researchgate.net

The size and conformational flexibility of the macrocycle are also significant factors. nih.gov A rigid macrocyclic structure is often associated with higher potency, as it reduces the entropic penalty upon binding to a biological target. nih.govnih.gov Computational modeling of other macrocycles has shown that active compounds tend to have a more rigid structure with fewer adoptable conformations, whereas inactive analogs are more flexible. nih.gov This principle likely applies to Stagonolide F and its analogs, where the ten-membered ring provides a necessary scaffold for the precise orientation of its functional groups. mdpi.com

Role of Hydroxy Functionalities in Bioactivity Modulation

The presence, position, and configuration of hydroxyl groups on the nonenolide scaffold play a critical role in modulating their biological activity. nih.govresearchgate.net For instance, the presence of a hydroxyl group at C-7 is a key structural feature for the activity of some stagonolides. unina.it

SAR studies on a series of natural and semi-synthetic nonenolides revealed that the oxidation of the C-7 hydroxyl group to a carbonyl group leads to a significant increase in general toxicity, including phytotoxicity, cytotoxicity, and antimicrobial activity. nih.govmdpi.com Compounds with a C-7 carbonyl, such as stagonolide A, exhibited broad-spectrum activity. nih.govresearchgate.net In contrast, non-oxidized nonenolides with a hydroxyl group at C-7 showed little to no non-target toxicity. nih.govmdpi.com

The stereochemistry of the hydroxyl groups is also crucial. For C-7 non-oxidized nonenolides, compounds with a 7S configuration were found to be more phytotoxic than their 7R counterparts. nih.govmdpi.com This suggests that the spatial orientation of the hydroxyl group is critical for its interaction with the biological target. Acetylation of these hydroxyl groups can also impact activity. For example, acetylation of the C-8 hydroxyl in stagonolide A resulted in decreased activity compared to the parent compound. mdpi.com

Influence of Substituent Identity and Configuration (e.g., C-9 Propyl vs. Methyl)

The nature of the alkyl substituent at the C-9 position of the nonenolide ring is a significant determinant of biological activity. nih.gov Early SAR studies on stagonolides, herbarumins, and putaminoxins concluded that replacing the C-9 propyl group with a smaller methyl group leads to a loss of phytotoxic activity. nih.govresearchgate.netmdpi.com This suggests that the length and steric bulk of this alkyl chain are important for effective interaction with the target site.

However, the configuration of the C-9 substituent appears to be less critical when a C-7 carbonyl group is present. nih.gov For instance, stagonolide A (with a C-9 R-propyl) and C-7 oxidized stagonolide K (with a C-9 S-propyl) both displayed high levels of toxicity across various bioassays, indicating that the C-9 configuration is not a deciding factor for the general toxicity of C-7 oxidized nonenolides. nih.govmdpi.com Stagonolide F itself possesses a methyl group at the C-9 position. unina.it

Table 1: Structure-Activity Relationship of Stagonolide Analogs
CompoundC-7 ModificationC-9 SubstituentRelative Phytotoxicity
Stagonolide ACarbonylPropyl (R)High
Stagonolide K (C-7 oxidized)CarbonylPropyl (S)High
Herbarumin IHydroxyl (S)PropylModerate
Stagonolide JHydroxyl (R)PropylLow
Methyl-substituted analogVariesMethylLow/Inactive

Significance of Alpha, Beta-Unsaturated Carbonyl Groups in General Toxicity

The α,β-unsaturated carbonyl moiety is a well-known reactive functional group, or "warhead," found in many biologically active molecules. mdpi.comresearchgate.net This structural feature acts as a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules like proteins and DNA. researchgate.netwikipedia.orgopenstax.org This covalent interaction can lead to enzyme inhibition, disruption of cellular processes, and ultimately, toxicity. researchgate.netnih.govnih.gov

Design and Synthesis of Stagonolide F Analogs for SAR Elucidation

To systematically probe the structure-activity relationships of Stagonolide F and related nonenolides, the design and synthesis of various analogs are essential. researchgate.netresearchgate.net Total synthesis strategies not only allow for the confirmation of the structure of the natural product but also provide access to analogs with specific modifications. researchgate.netacs.orgniperhyd.ac.inscispace.comacs.org

Key synthetic strategies employed in the creation of Stagonolide F and its analogs often involve ring-closing metathesis (RCM) to construct the ten-membered lactone ring. researchgate.net Other important reactions include Sharpless asymmetric epoxidation and dihydroxylation to install the necessary stereocenters, and various coupling reactions like Yamaguchi esterification to link key fragments. researchgate.netresearchgate.net These synthetic approaches offer the flexibility to create a library of analogs by varying the building blocks used in the synthesis. researchgate.net For example, by using different starting materials, analogs with different substituents at C-9 or with modified hydroxylation patterns can be prepared and subsequently tested for their biological activity, providing deeper insights into the SAR of this class of compounds. researchgate.netresearchgate.netmdpi.comrsc.orgmdpi.com

Future Directions and Therapeutic Potential of Stagonolide F

Stagonolide (B1260407) F as a Pharmaceutical Lead Compound

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification. Stagonolide F has been identified as such a compound, primarily due to its demonstrated range of bioactivities. ontosight.ai

Research has shown that synthetically produced Stagonolide F exhibits potent biological effects. researchgate.net Specifically, it has displayed significant antifungal, antibacterial, and cytotoxic activities against various tested strains. researchgate.net These properties position Stagonolide F as a promising candidate for the development of new antibiotics or anticancer agents. ontosight.ai The interest in Stagonolide F and other nonanolides stems from the diverse pharmacological properties observed across this class of molecules, which also includes anti-inflammatory and phytotoxic effects. ontosight.airesearchgate.net The distinct structure of Stagonolide F makes it an intriguing starting point for drug discovery and development campaigns. ontosight.ai

Reported Biological Activities of Stagonolide F
Activity TypeFindingSource
AntifungalPotent activity observed against tested fungal strains. researchgate.netresearchgate.net
AntibacterialPotent activity observed against tested bacterial strains. researchgate.netresearchgate.net
CytotoxicExhibited potent cytotoxic effects against tested cell lines. researchgate.netresearchgate.net
Anti-inflammatoryBelongs to a class of molecules known for anti-inflammatory effects, suggesting potential in this area. ontosight.ai

Development of Novel Therapeutic Agents Based on the Stagonolide F Scaffold

The core chemical structure of a lead compound, known as its scaffold, can be systematically modified to improve efficacy and reduce toxicity. biosolveit.de The Stagonolide F scaffold is a subject of interest for developing novel therapeutic agents through such modifications. ontosight.ai The process of "scaffold hopping" involves replacing a central part of the molecule while aiming to retain or improve its biological activity, which can lead to new, patentable compounds with better properties. biosolveit.deuniroma1.it

While Stagonolide F itself shows less potent phytotoxicity compared to its analogue Stagonolide A, the structural differences between them provide crucial insights for structure-activity relationship (SAR) studies. acs.org For instance, Stagonolide F has a methyl group at the C-9 position, whereas more potent phytotoxic nonanolides like herbarumins and putaminoxins feature an n-propyl group at the same position. acs.org Such observations are vital for the rational design of new agents, guiding chemists on which molecular positions are critical for a specific biological activity. researchgate.net Research is ongoing to synthesize analogues of stagonolides to further explore their utility and evaluate their biological properties. This research could lead to derivatives with enhanced potency against specific targets, such as bacterial or cancer cells, while minimizing effects on human cells.

Advanced Mechanistic Studies of Biological Activities

Understanding the precise mechanism of action (MOA)—the specific biochemical interaction through which a compound produces its pharmacological effect—is critical for its development as a therapeutic agent. For Stagonolide F, detailed mechanistic studies are still in the early stages, and further research is required to fully elucidate its molecular targets. ontosight.aimdpi.com

However, studies of closely related nonanolides offer valuable clues. For example, Stagonolide A, one of the most extensively characterized compounds in this family, is believed to exert its toxic effects by inhibiting intracellular vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus. mdpi.com Another related compound, Herbarumin I, is thought to act by inhibiting carotenoid biosynthesis. mdpi.com These distinct mechanisms for structurally similar molecules suggest that the target of Stagonolide F might also be specific and different from its analogues. mdpi.com The known cytotoxic, antibacterial, and antifungal activities of Stagonolide F point towards potential targets within cell division, cell wall synthesis, or metabolic pathways that are essential for the survival of pathogens and cancer cells. researchgate.net Advanced studies will likely involve in vitro and in vivo experiments to identify the specific proteins or cellular pathways that Stagonolide F interacts with to exert its biological effects. ontosight.ai

Sustainable Production Methodologies and Scaling Up Synthesis

For any lead compound to become a viable drug, methods for its efficient and scalable production must be developed. Research into Stagonolide F has explored both chemical synthesis and biotechnological approaches.

Total synthesis of Stagonolide F has been achieved through various routes, often employing key modern chemical reactions. researchgate.net These strategies provide a reliable, albeit complex, way to produce the molecule and its analogues for study. longdom.org One reported synthesis starts from the commercially available and inexpensive 1,5-pentane diol. researchgate.netresearchgate.net Other approaches have utilized (S)-malic acid as a chiral starting material. researchgate.net A gram-scale total synthesis has also been reported, demonstrating the potential for scaling up chemical production. google.co.in

Key Chemical Synthesis Strategies for Stagonolide F
Key Reaction/StrategyPurposeSource
Ring-Closing Metathesis (RCM)Construction of the 10-membered lactone ring. researchgate.netresearchgate.netlongdom.org
Sharpless Asymmetric EpoxidationCreation of specific stereogenic centers. researchgate.netresearchgate.net
Jacobsen's Hydrolytic Kinetic Resolution (HKR)Establishment of stereochemistry. researchgate.netresearchgate.net
Use of Inexpensive Starting MaterialsImproves cost-effectiveness of the synthesis (e.g., 1,5-pentane diol, D-mannitol). researchgate.netlongdom.org

More sustainable and potentially more scalable methods focus on biotechnology. Stagonolide F is a natural product of the fungus Stagonospora cirsii. researchgate.netlongdom.org Research has shown that the yield of related nonanolides can be significantly enhanced by optimizing the fungus's growth conditions, such as using solid culture fermentation instead of liquid culture. researchgate.net Further biotechnological approaches, including strain screening and optimization of the fermentation media and conditions, have been successfully used to increase the production of Stagonolide A and Herbarumin I, suggesting these methods could be adapted for Stagonolide F. mdpi.commdpi.com Chemoenzymatic methods, which combine chemical reactions with the use of enzymes for specific, highly selective steps, also represent a promising avenue for sustainable production. researchgate.net

Q & A

Q. What protocols ensure reproducibility in Stagonolide F research, particularly in synthetic steps?

  • Methodology : Document reaction conditions (catalyst loading, solvent purity) in detail via electronic lab notebooks (ELNs). Share raw spectral data (NMR, HRMS) in supplementary materials. Use blockchain-enabled platforms for immutable data logging. Cross-validate synthetic routes with independent labs .

Q. How should researchers address batch-to-batch variability in Stagonolide F isolation?

  • Methodology : Implement quality control (QC) checkpoints using LC-MS fingerprints. Apply chemometric tools (e.g., SIMCA) to compare batch profiles. Adjust fermentation conditions (e.g., aeration, agitation) using response surface methodology (RSM) to minimize variability .

Ethical and Safety Considerations

Q. What biosafety protocols are critical when handling Stagonolide F in bioactivity studies?

  • Methodology : Adhere to BSL-2 guidelines for fungal cultures and cytotoxic compounds. Use fume hoods for solvent evaporation and personal protective equipment (PPE) during extraction. Conduct cytotoxicity assays in designated containment areas with emergency wash stations .

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